molecular formula C16H13NO B15159082 2-Methyl-8-phenoxyquinoline

2-Methyl-8-phenoxyquinoline

Cat. No.: B15159082
M. Wt: 235.28 g/mol
InChI Key: CBUIPSPLKYBPLG-UHFFFAOYSA-N
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Description

2-Methyl-8-phenoxyquinoline (CAS 1846-92-0) is a quinoline derivative featuring a methyl group at position 2 and a phenoxy substituent at position 6. Its molecular formula is C₁₆H₁₂N₂O₃, with a molecular weight of 280.28 g/mol. The compound’s structure combines the aromatic quinoline backbone with electron-donating (methyl) and electron-withdrawing (phenoxy) groups, influencing its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

2-methyl-8-phenoxyquinoline

InChI

InChI=1S/C16H13NO/c1-12-10-11-13-6-5-9-15(16(13)17-12)18-14-7-3-2-4-8-14/h2-11H,1H3

InChI Key

CBUIPSPLKYBPLG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3=CC=CC=C3)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-8-phenoxyquinoline can be achieved through various classical and modern synthetic methods. Some of the well-known methods include:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.

    Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.

    Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-8-phenoxyquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under appropriate conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

2-Methyl-8-phenoxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-8-phenoxyquinoline involves its interaction with various molecular targets:

Comparison with Similar Compounds

(a) 8-Hydroxy-2-methylquinoline

  • Formula: C₁₀H₉NO
  • Molecular Weight : 159.19 g/mol
  • Key Features: The hydroxyl group at position 8 enables hydrogen bonding and metal coordination. This compound forms luminescent zinc complexes (e.g., 8-hydroxy-2-methylquinolinium diiodidozincate) used in optoelectronic materials .
  • Applications : Light-emitting diodes (LEDs), sensors, and catalytic systems .

(b) 2-Methyl-8-nitroquinoline

  • Formula : C₁₀H₈N₂O₂
  • Molecular Weight : 188.19 g/mol
  • Key Features : The nitro group enhances electrophilic reactivity, making it a precursor for amines (via reduction) and heterocyclic derivatives.
  • Applications : Intermediate in antimalarial and antimicrobial drug synthesis .

(c) 8-Chloro-2-methylquinoline

  • Formula : C₁₀H₈ClN
  • Molecular Weight : 177.63 g/mol
  • Key Features : Chlorine at position 8 improves lipophilicity and stability. Exhibits π-π stacking interactions in crystal lattices .
  • Applications : Pharmaceutical intermediate for antitumor and antiviral agents .

(d) 8-Fluoro-5-methoxy-2-methylquinoline

  • Formula: C₁₁H₁₀FNO
  • Molecular Weight : 191.20 g/mol
  • Key Features : Fluorine and methoxy groups enhance metabolic stability and bioavailability.
  • Applications : Anticancer and anti-inflammatory drug development .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound C₁₆H₁₂N₂O₃ 280.28 Not reported Pharmaceutical intermediates, materials science
8-Hydroxy-2-methylquinoline C₁₀H₉NO 159.19 138–140 Luminescent materials, sensors
2-Methyl-8-nitroquinoline C₁₀H₈N₂O₂ 188.19 138 Antimicrobial agents
8-Chloro-2-methylquinoline C₁₀H₈ClN 177.63 Not reported Antiviral/antitumor agents
8-Fluoro-5-methoxy-2-methylquinoline C₁₁H₁₀FNO 191.20 Not reported Anticancer drugs

Research Findings and Trends

Recent studies highlight this compound as a scaffold for kinase inhibitors and antimicrobial agents. Its phenoxy group’s electron-withdrawing nature modulates quinoline’s basicity, enhancing binding to biological targets . In contrast, 8-hydroxy-2-methylquinoline dominates materials research due to its ability to form stable metal-organic frameworks (MOFs) .

Biological Activity

2-Methyl-8-phenoxyquinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of quinoline, including this compound, showed potent effects against various pathogenic bacteria. For instance, a derivative was tested against Staphylococcus aureus and Klebsiella pneumoniae, yielding inhibition zones comparable to standard antibiotics .

Pathogen Inhibition Zone (mm) Standard Drug (mm)
Staphylococcus aureus2224
Klebsiella pneumoniae2527

These findings suggest that this compound and its derivatives could be promising candidates for developing new antibacterial agents, particularly against antibiotic-resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been shown to inhibit cancer cell proliferation in various assays. For example, a hybrid compound incorporating this compound demonstrated no cytotoxicity against non-cancerous cell lines at concentrations up to 200 µM while exhibiting significant activity against cancer cell lines such as HeLa .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell survival.
  • DNA Interaction : It can interfere with DNA synthesis, leading to cell death or growth inhibition.
  • Receptor Modulation : The compound may interact with receptors involved in various biological pathways, affecting cellular responses .

Study on Antibacterial Activity

A significant study focused on synthesizing novel derivatives of quinoline and evaluating their antibacterial efficacy. The results indicated that certain derivatives exhibited enhanced activity against resistant strains of bacteria compared to traditional antibiotics. For instance, one derivative showed an MIC (Minimum Inhibitory Concentration) value of 0.0625 mg/mL against Staphylococcus aureus, outperforming the standard drug .

Research on Anticancer Efficacy

In another study, researchers synthesized a series of quinoline derivatives and tested their effects on various cancer cell lines. The results showed that compounds containing the phenoxy group exhibited superior anticancer activity compared to their non-substituted counterparts. This suggests that the structural modifications introduced by the phenoxy group enhance the therapeutic potential of quinoline derivatives .

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